2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is an organic compound that features a biphenyl group and a hydroxyphenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenyl magnesium bromide reacts with benzophenone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions such as the Suzuki coupling, which uses palladium as a catalyst to couple aryl halides with arylboronic acids . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1-phenylbutan-1-one.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4-Hydroxybiphenyl: Similar structure but lacks the butanone moiety.
Benzophenone: Contains two phenyl rings connected by a carbonyl group but lacks the hydroxy and butanone groups.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is unique due to the presence of both a hydroxy group and a butanone moiety, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research.
Properties
CAS No. |
90448-01-4 |
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Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-hydroxy-1-phenyl-2-(4-phenylphenyl)butan-1-one |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(22(24)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23H,15-16H2 |
InChI Key |
PIAYDZCXJSKMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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